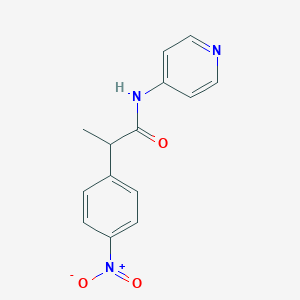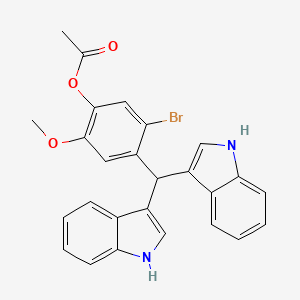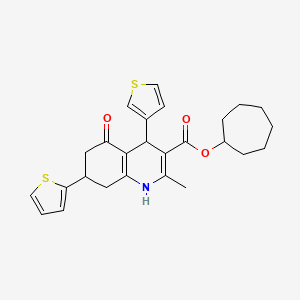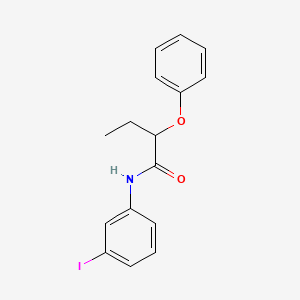
3,3'-(2-furylmethylene)bis(1-methyl-1H-indole)
Übersicht
Beschreibung
3,3'-(2-furylmethylene)bis(1-methyl-1H-indole), also known as FMINDO, is a synthetic compound that has been widely used in scientific research for its unique properties. It was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields, including medicine, chemistry, and biology.
Wirkmechanismus
The exact mechanism of action of 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) is not fully understood, but it is believed to act through a variety of pathways, including the inhibition of certain enzymes and the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) has been shown to have a variety of biochemical and physiological effects in different cell types. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines in immune cells, and modulate the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) has several advantages for use in lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are many potential future directions for research involving 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole). Some possible areas of study include:
1. Further investigation of the mechanisms of action of 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) in different cell types and tissues.
2. Development of new synthetic methods for 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) that are more efficient and cost-effective.
3. Exploration of the potential therapeutic applications of 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) in various diseases, including cancer, inflammation, and viral infections.
4. Investigation of the potential use of 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) as a tool for chemical biology research, including its use in the development of new probes and sensors for studying biological processes.
5. Study of the potential environmental impact of 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) and its byproducts, including its potential toxicity to aquatic organisms and its persistence in the environment.
In conclusion, 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) is a synthetic compound that has been widely used in scientific research for its unique properties. It has shown promise in a variety of applications, including drug discovery, chemical synthesis, and biological studies. Further research in this area has the potential to lead to new discoveries and advances in various fields.
Wissenschaftliche Forschungsanwendungen
3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) has been used in a wide range of scientific research applications, including drug discovery, chemical synthesis, and biological studies. It has been found to exhibit a variety of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral activity.
Eigenschaften
IUPAC Name |
3-[furan-2-yl-(1-methylindol-3-yl)methyl]-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-24-14-18(16-8-3-5-10-20(16)24)23(22-12-7-13-26-22)19-15-25(2)21-11-6-4-9-17(19)21/h3-15,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMCVPPDGOYIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=CO3)C4=CN(C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075665.png)

![4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4075670.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}azepane oxalate](/img/structure/B4075674.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4075678.png)
![7-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075684.png)
![1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075690.png)
![N-(3,5-dimethoxyphenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4075692.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4075699.png)
![1-[3-(3-bromophenoxy)propyl]piperazine oxalate](/img/structure/B4075706.png)
![N-(3,5-dimethoxyphenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4075737.png)


